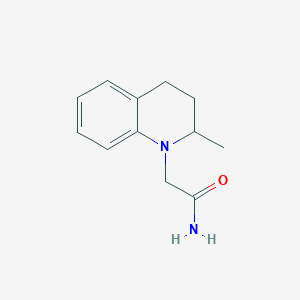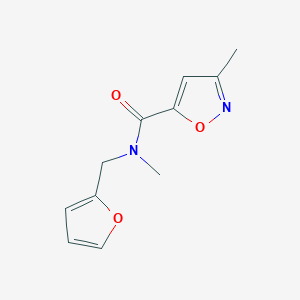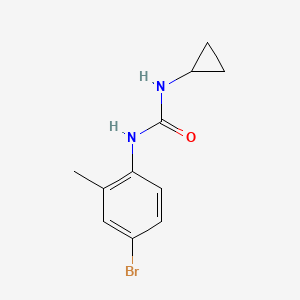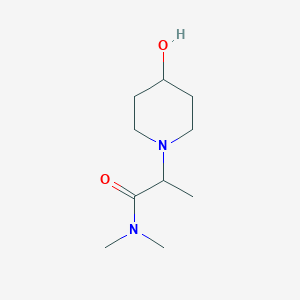
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as MDAQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MDAQ belongs to the class of quinoline derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been shown to activate the AMPK pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of cognitive function, and modulation of energy metabolism. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide also has some limitations, including its relatively low potency and selectivity, which may require higher concentrations for effective results. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide also has limited bioavailability, which may require the use of prodrugs or delivery systems to enhance its efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, including the development of more potent and selective derivatives, the optimization of delivery systems to enhance bioavailability, and the investigation of its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases. The elucidation of the exact mechanism of action of 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide and its interaction with other signaling pathways may also provide new insights into its therapeutic potential.
Synthesemethoden
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can be synthesized through a multistep process involving the condensation of 2-methylquinoline-3-carbaldehyde with ethyl acetate, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity of the synthesized 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer treatment, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In inflammation, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurological disorders, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-7-10-4-2-3-5-11(10)14(9)8-12(13)15/h2-5,9H,6-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBGDSIUZAMFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)





![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)
![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)

